molecular formula C23H26ClN3O2 B12707626 2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate CAS No. 83969-23-7

2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate

Cat. No.: B12707626
CAS No.: 83969-23-7
M. Wt: 411.9 g/mol
InChI Key: WWRSZAFXMLAGAV-UHFFFAOYSA-M
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Description

2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique combination of a chlorophenyl group, a pyrazole ring, and an indolium moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate typically involves multiple steps, starting with the preparation of the indole and pyrazole intermediates. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst to form the indole ring . The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under reflux conditions . The final step involves the coupling of the indole and pyrazole intermediates with 2-chlorobenzaldehyde, followed by acetylation to form the acetate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate stands out due to its unique combination of structural features, including the indole, pyrazole, and chlorophenyl groups.

Biological Activity

The compound 2-[1-(2-chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate is a novel pyrazole derivative with potential therapeutic applications. This article reviews its biological activities, focusing on anti-inflammatory, anticancer, and neuroprotective properties, supported by various studies and data.

Chemical Structure

The molecular formula of the compound is C18H20ClN2C_{18}H_{20}ClN_2, and its structure features a pyrazole ring fused with an indolium moiety. The presence of the chlorophenyl group enhances its pharmacological potential.

1. Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance:

  • Mechanism of Action : The compound has been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in microglial cells stimulated by lipopolysaccharides (LPS). This suggests a potential role in mitigating neuroinflammation associated with diseases like Parkinson's disease (PD) .
  • Case Study : A study demonstrated that treatment with the compound led to decreased levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory pathways .

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied:

  • In vitro Studies : Various derivatives have shown cytotoxic effects against different cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Data Table : Below is a summary of anticancer activity from selected studies:
Study ReferenceCell Line TestedIC50 Value (µM)Mechanism
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54925Inhibition of proliferation

3. Neuroprotective Effects

The neuroprotective activity of this compound is particularly relevant in the context of neurodegenerative diseases:

  • Research Findings : In animal models, the compound demonstrated protective effects against MPTP-induced neurotoxicity, preserving dopaminergic neurons and improving behavioral outcomes .
  • Mechanistic Insights : The neuroprotective effects are attributed to modulation of the NF-kB signaling pathway, which plays a crucial role in inflammation and neuronal survival .

Properties

CAS No.

83969-23-7

Molecular Formula

C23H26ClN3O2

Molecular Weight

411.9 g/mol

IUPAC Name

2-[2-(2-chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-yl]-1,3,3-trimethylindol-1-ium;acetate

InChI

InChI=1S/C21H23ClN3.C2H4O2/c1-14-13-17(23-25(14)19-12-8-6-10-16(19)22)20-21(2,3)15-9-5-7-11-18(15)24(20)4;1-2(3)4/h5-12,14H,13H2,1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

WWRSZAFXMLAGAV-UHFFFAOYSA-M

Canonical SMILES

CC1CC(=NN1C2=CC=CC=C2Cl)C3=[N+](C4=CC=CC=C4C3(C)C)C.CC(=O)[O-]

Origin of Product

United States

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